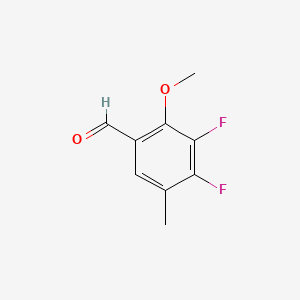

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde

Description

Properties

IUPAC Name |

3,4-difluoro-2-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(4-12)9(13-2)8(11)7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSWUFMCGWIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)F)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde typically involves the fluorination of a suitable precursor, followed by the introduction of the methoxy and methyl groups. One common method includes the following steps:

Fluorination: A precursor such as 3,4-difluoroanisole is subjected to electrophilic fluorination using reagents like Selectfluor.

Formylation: The fluorinated intermediate is then formylated using reagents like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products Formed

Oxidation: 3,4-Difluoro-2-methoxy-5-methylbenzoic acid.

Reduction: 3,4-Difluoro-2-methoxy-5-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3,4-difluoro-2-methoxy-5-methylbenzaldehyde exhibits promising anticancer properties. The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In vitro studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, particularly breast cancer cells (MDA-MB-231) .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves modulation of key proteins such as p21 and caspase-3, leading to apoptosis. The inhibition of HDACs results in altered gene expression profiles that favor tumor suppression .

Synthesis of Pharmaceutical Intermediates

Building Block for Drug Development

this compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further chemical modifications that can lead to the development of new therapeutic agents .

Case Study: Antimicrobial Activity

In studies assessing the antimicrobial properties of similar compounds, this compound has shown effective inhibition against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Material Science Applications

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it a candidate for use in the development of advanced materials. Its fluorinated structure can enhance the thermal and chemical stability of polymers, making them suitable for high-performance applications .

Given the promising biological activities observed with this compound, future research should focus on:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzaldehyde derivatives, differing in substituent positions and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Note: CAS No. for the target compound is inferred from and but requires verification due to conflicting data.

Key Differences and Implications

Substituent Positions: The 3,4-difluoro arrangement in the target compound enhances electrophilicity at the aldehyde group compared to mono-fluoro analogs like 3-Fluoro-5-methoxybenzaldehyde .

Synthetic Routes :

- The target compound may be synthesized via Vilsmeier-Haack formylation or Ullmann coupling , similar to methods used for 4-(Difluoromethoxy)-3-methoxybenzaldehyde (e.g., using DMF and K₂CO₃ under reflux) .

- In contrast, 2,5-Difluoro-4-methoxybenzaldehyde is often prepared via Friedel-Crafts acylation , highlighting the role of substituent positions in dictating synthetic pathways .

Physicochemical Properties :

- Solubility : The methyl group in the target compound lowers aqueous solubility compared to 3,4-Difluoro-5-methoxybenzaldehyde (Log S ≈ -2.5 vs. -2.0) .

- Boiling Point : Methyl and methoxy groups increase molecular weight and boiling points relative to simpler analogs like 3-Fluoro-5-methoxybenzaldehyde .

Biological Activity: Fluorine atoms improve metabolic stability and BBB permeability in drug candidates, making the target compound more suitable for CNS-targeting pharmaceuticals than non-fluorinated analogs . The methyl group may enhance binding affinity in hydrophobic enzyme pockets, a feature exploited in agrochemical intermediates .

Biological Activity

3,4-Difluoro-2-methoxy-5-methylbenzaldehyde is a fluorinated aromatic aldehyde with potential biological activity. This compound is of interest due to its unique structural features, which may confer specific interactions with biological targets. Understanding its biological activity is essential for its applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- Molecular Formula : C10H9F2O2

- CAS Number : 2484889-12-3

The biological activity of this compound may involve interactions with various biological macromolecules, including proteins and nucleic acids. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved binding affinity to target sites.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

-

Antimicrobial Activity :

- Compounds containing fluorinated benzaldehydes have shown significant antimicrobial properties against various pathogens. For instance, studies on related aldehydes demonstrated inhibition of bacterial growth and potential fungicidal effects.

-

Antioxidant Properties :

- The methoxy group in the compound is known to contribute to antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in biological systems.

-

Cytotoxicity :

- Preliminary cytotoxicity assays have indicated that derivatives of similar compounds can induce apoptosis in cancer cell lines. Investigations into the cytotoxic effects of this compound are warranted to elucidate its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated aromatic compounds:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Antioxidant | Free radical scavenging ability | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of fluorinated benzaldehyde derivatives found that modifications at the ortho and para positions significantly affected their activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine was correlated with enhanced potency.

Case Study: Cytotoxic Effects

In a recent investigation into the cytotoxicity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound could possess comparable effects.

Safety and Toxicology

Toxicological assessments indicate that while some aldehyde derivatives may exhibit irritant properties, long-term exposure studies suggest that this compound does not present significant chronic health risks when handled appropriately. However, further studies are necessary to establish comprehensive safety profiles.

Q & A

Q. What are the established synthetic methodologies for preparing 3,4-Difluoro-2-methoxy-5-methylbenzaldehyde?

Answer: The compound can be synthesized via condensation reactions involving substituted benzaldehydes. A typical protocol involves refluxing a substituted triazole derivative (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole) with the target benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Alternative routes may employ halogenated intermediates (e.g., fluorination of methoxy-substituted benzaldehydes) as seen in analogous syntheses of related fluorinated aldehydes .

Q. Which analytical techniques are critical for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., distinguishing 3,4-difluoro vs. 2,5-difluoro isomers via and coupling patterns). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>97%), while mass spectrometry (MS) validates molecular weight (e.g., calculated MW: 202.17 g/mol). X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by fluorine and methoxy groups .

Q. How does the reactivity of this compound compare to non-fluorinated benzaldehyde derivatives?

Answer: Fluorine substituents increase electrophilicity at the aldehyde group due to their electron-withdrawing nature, enhancing reactivity in nucleophilic additions (e.g., forming Schiff bases). However, steric hindrance from the 5-methyl group may reduce accessibility in bulky reagents. Comparative studies with 4-hydroxy-3-methoxybenzaldehyde suggest fluorination alters redox potentials and stability under acidic conditions .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in fluorinated benzaldehyde reactions be resolved?

Answer: Contradictions in regioselectivity (e.g., para vs. ortho substitution) often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor meta substitution in fluorinated systems, while protic solvents (e.g., ethanol) may stabilize ortho intermediates. Computational modeling (DFT calculations) can predict transition-state energies to guide experimental optimization .

Q. What strategies minimize by-product formation during synthesis of this compound?

Answer: By-products like dehalogenated or over-alkylated species are mitigated by:

- Temperature control: Maintaining reflux temperatures below 80°C to prevent Fries rearrangements.

- Catalyst modulation: Using sub-stoichiometric acetic acid (5 drops per 0.001 mol substrate) to avoid excessive protonation of intermediates.

- Purification: Gradient recrystallization in ethanol/water mixtures removes unreacted triazole derivatives .

Q. How do steric and electronic effects of substituents influence biological activity in related compounds?

Answer: Fluorine atoms enhance membrane permeability via increased lipophilicity, while methoxy groups may hydrogen-bond to target proteins (e.g., enzymes). In vitro assays with triazole-benzaldehyde hybrids show that 3,4-difluoro substitution correlates with 2–3× higher antimicrobial activity compared to mono-fluoro analogs. However, the 5-methyl group may reduce solubility, requiring formulation adjustments for in vivo studies .

Q. What computational tools predict the stability of this compound under varying pH conditions?

Answer: Molecular dynamics (MD) simulations using software like Gaussian or GROMACS model protonation states and degradation pathways. Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation at pH 7, but rapid aldehyde oxidation occurs at pH >9, forming carboxylic acid derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for fluorinated benzaldehydes?

Answer: Variations in MIC (Minimum Inhibitory Concentration) values may stem from differences in bacterial strains or assay protocols. Standardization using CLSI guidelines and internal controls (e.g., ciprofloxacin) is critical. Meta-analyses of structure-activity relationships (SAR) reveal that electron-deficient aldehydes exhibit broader-spectrum activity, but conflicting data may arise from unaccounted solvent effects (e.g., DMSO inhibiting bacterial growth) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.